M410
Description
M410, a combretastatin A4 (CA4) analogue, is a vascular-disrupting agent (VDA) designed to inhibit microtubule polymerization in tumor endothelial cells. This mechanism induces vascular occlusion, leading to secondary ischemic necrosis of tumor cells . Structurally, this compound is a (Z)-3, 4′, 5-trimethyl-isopentene-3′-o-phosphate disodium derivative optimized for enhanced stability and reduced toxicity compared to its parent compound, CA4 phosphate (CA4P) .
Properties
Molecular Formula |
C17H17Na2O7P |
|---|---|
Molecular Weight |
410.27 |
Appearance |
Solid powder |
Synonyms |
M410; M-410; M 410.; sodium (Z)-5-(3,5-dimethoxystyryl)-2-methoxyphenyl phosphate |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Findings from Preclinical Studies:
- In vitro : M410 exhibits potent antiproliferative activity against multiple cancer cell lines, including human colon (LoVo, IC₅₀ = 39.0 ± 3.2 nM), breast (MCF-7, IC₅₀ = 57.7 ± 6.0 nM), and liver (HepG2, IC₅₀ = 43.0 ± 2.6 nM) cancers . It also targets human umbilical vein endothelial cells (HUVECs, IC₅₀ = 17.5 ± 1.4 nM), indicating dual antitumor and antiangiogenic effects .
- In vivo : In rabbit VX2 liver tumor models, this compound significantly delayed tumor growth (44.3% inhibition at 25 mg/kg, P < 0.01) and reduced vascular density (CD34+ endothelial cells) without systemic toxicity . Dynamic contrast-enhanced MRI (DCE-MRI) revealed a transient decrease in the volume transfer constant (K.="" and="" correlating="" li="" necrosis="" shutdown="" sup>),="" vascular="" with="">
Comparison with Similar Compounds
This compound belongs to the CA4-derived VDA family. Below is a comparative analysis with structurally and functionally related compounds:
Table 1: Comparative Efficacy and Selectivity of this compound and Analogues
Structural and Functional Differentiation
This compound vs. CA4P: Potency: this compound shows lower IC₅₀ values in endothelial cells (17.5 nM vs. 22.2 nM for CA4P), suggesting superior antiangiogenic activity . Biomarker Correlation: this compound-treated tumors exhibit early decreases in apparent diffusion coefficient (ADC) and K<sup>trans</sup>, enabling non-invasive monitoring of vascular disruption .
This compound vs. M286 :
- Mechanism : M286 stabilizes microtubules, whereas this compound destabilizes them, leading to distinct cellular effects (G2/M arrest vs. mitotic block) .
- Efficacy : this compound achieves higher tumor inhibition rates (61.9% in HepG2 at 50 mg/kg) compared to M286 (58.0% in LoVo) .
Limitations and Advantages
- Advantages of this compound :
- Limitations: Transient vascular shutdown (tumor regrowth observed after 14 days in rabbit models) . Limited human clinical trial data compared to CA4P .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
